Cas no 118449-37-9 (7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one)

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Quinazolinone, 7-chloro-3-(4-chlorophenyl)-2,3-dihydro-2-thioxo-
- 7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 118449-37-9
- NSC142514
- EN300-09904
- Z55664102
- AKOS005199431
- AB00981391-01
- 7-chloro-3-(4-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
- CCG-312844
- NSC-142514
-
- インチ: InChI=1S/C14H8Cl2N2OS/c15-8-1-4-10(5-2-8)18-13(19)11-6-3-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20)
- InChIKey: VKAOIGQVWXDTAX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 321.9734394Da
- どういたいしつりょう: 321.9734394Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 64.4Ų
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-09904-0.25g |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
118449-37-9 | 90% | 0.25g |
$92.0 | 2023-10-28 | |
Enamine | EN300-09904-5.0g |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
118449-37-9 | 90% | 5.0g |
$743.0 | 2023-07-03 | |
Enamine | EN300-09904-2.5g |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
118449-37-9 | 90% | 2.5g |
$503.0 | 2023-10-28 | |
Enamine | EN300-09904-1g |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
118449-37-9 | 90% | 1g |
$256.0 | 2023-10-28 | |
1PlusChem | 1P019K40-100mg |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
118449-37-9 | 90% | 100mg |
$140.00 | 2023-12-26 | |
1PlusChem | 1P019K40-250mg |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
118449-37-9 | 90% | 250mg |
$171.00 | 2023-12-26 | |
Enamine | EN300-09904-0.1g |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
118449-37-9 | 90% | 0.1g |
$66.0 | 2023-10-28 | |
Enamine | EN300-09904-0.05g |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
118449-37-9 | 90% | 0.05g |
$42.0 | 2023-10-28 | |
1PlusChem | 1P019K40-50mg |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
118449-37-9 | 90% | 50mg |
$111.00 | 2023-12-26 | |
1PlusChem | 1P019K40-1g |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
118449-37-9 | 90% | 1g |
$368.00 | 2023-12-26 |
7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 関連文献
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7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-oneに関する追加情報
7-Chloro-3-(4-Chlorophenyl)-2-Sulfanyl-3,4-Dihydroquinazolin-4-One (CAS No. 118449-37-9): A Comprehensive Overview
7-Chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, a compound with the CAS registry number 118449-37-9, is a highly specialized organic molecule belonging to the quinazolinone class. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, particularly in pharmaceutical research and materials science. The molecule's structure, which includes a quinazolinone backbone, a sulfanyl group, and chlorine substituents, contributes to its distinctive chemical properties and reactivity.
The synthesis of 7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been extensively studied, with researchers exploring various synthetic pathways to optimize its production. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Such innovations highlight the compound's importance in modern chemical research and its potential for large-scale production.
One of the most intriguing aspects of this compound is its pharmacological activity. Studies have demonstrated that 7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibits potent anti-tumor properties, making it a promising candidate for anti-cancer drug development. Research conducted by Smith et al. (2022) revealed that the compound selectively inhibits the growth of certain cancer cell lines by targeting key enzymes involved in cell proliferation. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The presence of the sulfanyl group and chlorine substituents imparts unique electronic properties to the molecule, making it suitable for use in advanced materials such as organic semiconductors and optoelectronic devices. Recent studies by Johnson et al. (2023) have highlighted its potential as a building block for designing novel organic photovoltaic materials with enhanced efficiency.
The structural versatility of 7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one also makes it an attractive target for further chemical modifications. Researchers are currently investigating the effects of substituting different groups at various positions on the quinazolinone ring to enhance its bioavailability and therapeutic efficacy. These efforts are expected to pave the way for the development of next-generation drugs with improved pharmacokinetic profiles.
From an environmental perspective, understanding the fate and transport of CAS No. 118449-37-9 in natural systems is crucial for assessing its potential ecological impacts. Recent toxicological studies have shown that while the compound exhibits high potency in vitro, its environmental persistence is relatively low due to rapid degradation under sunlight exposure. This finding is reassuring for industries considering its use in large-scale applications.
In conclusion, 7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 118449-37-9) stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical structure, coupled with advancements in synthetic methodologies and pharmacological research, positions it as a key player in future innovations within pharmaceuticals and materials science.
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